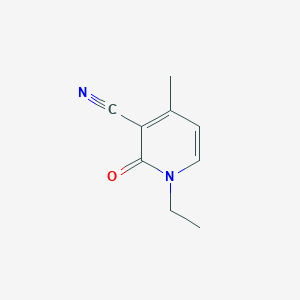![molecular formula C16H19NO2S B15229175 1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)
1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine is an organic compound with a biphenyl structure, which consists of two benzene rings connected by a single bond. This compound is notable for its ethylsulfonyl group attached to the ethanamine moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halobenzene with a boronic acid in the presence of a palladium catalyst.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions, where ethanesulfonyl chloride reacts with the biphenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-ethyl-4-(4’-(ethylsulfonyl)-6-fluoro-[1,1’-biphenyl]-3-yl)-7H-imidazo[4,5-c]pyridazine: A compound with a similar biphenyl structure but with additional functional groups that may confer different biological activities.
1-(3’-Methyl-[1,1’-Biphenyl]-3-yl)ethanamine: Another biphenyl derivative with a methyl group instead of an ethylsulfonyl group.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine is unique due to its specific combination of the biphenyl core and the ethylsulfonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C16H19NO2S |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-ethylsulfonyl-1-(4-phenylphenyl)ethanamine |
InChI |
InChI=1S/C16H19NO2S/c1-2-20(18,19)12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16H,2,12,17H2,1H3 |
Clé InChI |
MYHIVYAFEOZZGI-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B15229105.png)
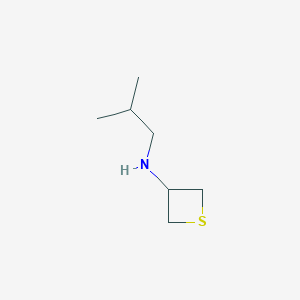
![3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)
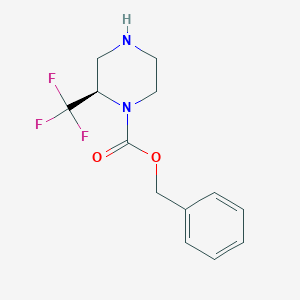

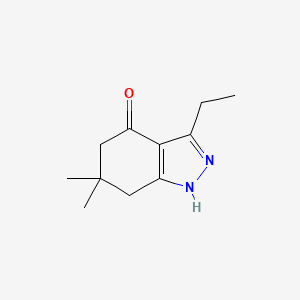
![6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15229149.png)
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide](/img/structure/B15229153.png)
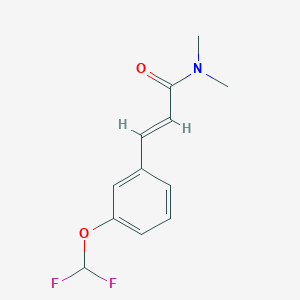

![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)


